- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

939768-64-6 structure
商品名:tert-butyl cis-3-hydroxycyclobutanecarboxylate
CAS番号:939768-64-6
MF:C9H16O3
メガワット:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
tert-butyl cis-3-hydroxycyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- インチ: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- InChIKey: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)OC(C)(C)C)C1
計算された属性
- せいみつぶんしりょう: 172.109944368g/mol
- どういたいしつりょう: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
tert-butyl cis-3-hydroxycyclobutanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS122124-500MG |
tert-butyl cis-3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 500MG |
¥ 1,386.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y0979962-5g |
Cis-tert-butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 5g |
$700 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-1g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 98% | 1g |
¥556.00 | 2024-04-24 | |
Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
ChemScence | CS-0159501-5g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 5g |
$700.0 | 2022-04-26 | ||
Enamine | EN300-6748962-2.5g |
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 95.0% | 2.5g |
$102.0 | 2025-03-21 | |
Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$153 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-250mg |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 98% | 250mg |
¥182.00 | 2024-04-24 | |
Chemenu | CM202687-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 250mg |
$57 | 2024-07-19 | |
Enamine | EN300-6748962-0.05g |
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
リファレンス
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
リファレンス
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
リファレンス
- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
リファレンス
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
リファレンス
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
リファレンス
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
リファレンス
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
リファレンス
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
リファレンス
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor AgonistsOrganic Process Research & Development, 2013, 17(4), 666-671,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
リファレンス
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical PropertiesEuropean Journal of Organic Chemistry, 2023, 26(24),,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
リファレンス
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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推奨される供給者
Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate

清らかである:99%/99%
はかる:5g/25g
価格 ($):156.0/545.0